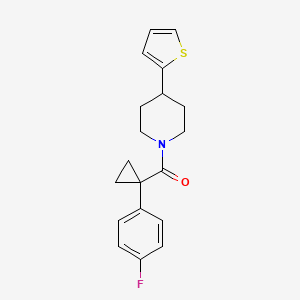

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a methanone core linking two distinct moieties: a 4-fluorophenyl-substituted cyclopropyl group and a 4-(thiophen-2-yl)piperidine ring. The piperidine-thiophene moiety contributes to hydrogen-bonding capabilities and electron-rich aromatic interactions, making this compound of interest in medicinal chemistry for CNS or kinase-targeted applications.

Properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNOS/c20-16-5-3-15(4-6-16)19(9-10-19)18(22)21-11-7-14(8-12-21)17-2-1-13-23-17/h1-6,13-14H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECGTYPRMDXZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to a phenyl ring.

Attachment of the Thiophenyl Group: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, where a thiophene derivative is coupled with a halogenated precursor.

Formation of the Piperidinyl Group: This step typically involves the formation of a piperidine ring through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with arylpiperazines, piperidinyl methanones, and cyclopropyl-containing analogs. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred biological activity.

Structural Analogues

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in MK36 and MK37 increases hydrophobicity (logP ~3.5–4.0) compared to the target compound (predicted logP ~3.2 due to cyclopropane’s reduced bulk) .

- Solubility : Piperazine derivatives (e.g., MK37) exhibit higher aqueous solubility (~15–20 µM) than piperidine analogs (e.g., target compound, ~5–10 µM) due to increased basicity .

- Metabolic Stability : Cyclopropane in the target compound likely enhances resistance to oxidative metabolism compared to MK36/MK37, which lack this feature .

Biological Activity

The compound (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone , often referred to as a novel synthetic molecule, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a 4-fluorophenyl moiety, and a thiophene-substituted piperidine. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula: C18H20FNO2S

Molecular Weight: 325.43 g/mol

Research indicates that compounds with similar structures often act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine ring is known for its role in modulating central nervous system activity.

Potential Targets

- Dopamine Receptors: The fluorophenyl group may enhance binding affinity to dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.

- Serotonin Receptors: Similar compounds have shown activity at serotonin receptors, which could imply antidepressant or anxiolytic effects.

In Vitro Studies

Preliminary studies have demonstrated that the compound exhibits significant inhibitory activity against certain enzymes involved in neurotransmitter metabolism. For instance, it has been tested against monoamine oxidase (MAO) enzymes, which play a crucial role in the breakdown of neurotransmitters.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays indicate that the compound has a favorable safety profile, showing low toxicity against normal cell lines while effectively inhibiting target enzymes.

Case Studies

A notable study evaluated the effects of structurally related compounds on tyrosinase activity, which is relevant for skin pigmentation disorders. The results indicated that modifications to the piperidine structure can significantly enhance enzyme inhibition without cytotoxic effects.

Key Findings:

- Compounds with similar piperidine structures showed competitive inhibition against tyrosinase with IC50 values ranging from 0.09 to 0.18 µM.

- Docking studies revealed that these compounds bind effectively within the active site of tyrosinase, suggesting a mechanism for their inhibitory action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.